2-Bromo-6-chloro-3'-ethylbiphenyl
Description
Significance of Halogenated Biphenyl (B1667301) Scaffolds in Modern Chemical Research
Halogenated biphenyls, in particular, have garnered considerable attention in contemporary chemical research. The incorporation of halogen atoms into the biphenyl framework can profoundly influence the molecule's physical, chemical, and biological properties. Halogens can alter a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion in biological systems. tutorchase.com This makes halogenated biphenyls intriguing candidates in medicinal chemistry for the development of new therapeutic agents. tutorchase.com
Furthermore, the presence of halogens can enhance the binding affinity of a molecule to its biological target through the formation of halogen bonds, a type of non-covalent interaction. acs.org This has significant implications for drug design and the development of enzyme inhibitors. tutorchase.comacs.org The stability of a drug can also be improved by the introduction of halogens, as they are less susceptible to metabolic degradation. tutorchase.com Beyond pharmaceuticals, halogenated organic compounds have seen widespread use in industrial applications, though their persistence in the environment is a subject of ongoing study. nih.gov
Overview of Steric and Electronic Effects in Biphenyl Derivatives
The chemical behavior of biphenyl derivatives is governed by a delicate interplay of steric and electronic effects. The substituents on the phenyl rings can exert influence through their size (steric hindrance) and their ability to donate or withdraw electron density (electronic effects).
A key phenomenon arising from steric hindrance in ortho-substituted biphenyls is atropisomerism. slideshare.netnumberanalytics.comwikipedia.orgslideshare.net This is a type of axial chirality where the rotation around the single bond connecting the two phenyl rings is sufficiently hindered to allow for the isolation of stable rotational isomers, or atropisomers. wikipedia.org The energy barrier to this rotation is dependent on the size of the ortho-substituents; larger groups lead to a higher barrier and more stable atropisomers. numberanalytics.comslideshare.net For atropisomerism to be observed, the substituents in the ortho positions must be of a sufficient size to prevent free rotation. slideshare.net
Research Landscape of Highly Substituted Biphenyls
The synthesis of highly substituted biphenyls presents a significant challenge to organic chemists. The construction of the sterically congested biaryl bond often requires specialized synthetic methodologies. Cross-coupling reactions, such as the Suzuki-Miyaura and Kumada couplings, have emerged as powerful tools for the formation of these challenging bonds. rsc.org Researchers are continuously exploring new catalysts and reaction conditions to improve the efficiency and scope of these transformations, particularly for the synthesis of tetra-substituted biphenyls which are prone to atropisomerism. rsc.orgacs.org
The interest in these complex molecules stems from their diverse potential applications. In materials science, functionalized biphenyls are being investigated for the development of anisotropic nanomaterials and liquid crystals. researchgate.net In medicinal chemistry, the rigid and well-defined three-dimensional structures of highly substituted biphenyls make them attractive scaffolds for designing molecules with high target specificity. nih.gov The ongoing research in this area continues to uncover novel synthetic routes and applications for this important class of compounds. rsc.orgrsc.org
Chemical Profile of 2-Bromo-6-chloro-3'-ethylbiphenyl
While the broader class of substituted biphenyls is well-documented, specific research on this compound is limited in publicly available scientific literature. However, based on its structure and the general principles of organic chemistry, we can deduce some of its key characteristics.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BrCl | chemicalbook.com |
| Molecular Weight | 295.60 g/mol | chemicalbook.com |
| CAS Number | 952712-06-0 | chemicalbook.comsigmaaldrich.com |
| Physical State | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Due to the presence of two different halogen atoms (bromine and chlorine) and an ethyl group on the biphenyl scaffold, this compound is asymmetric. The ortho-substitution with a bromine and a chlorine atom on one of the phenyl rings introduces significant steric hindrance, which could potentially lead to atropisomerism, although experimental confirmation is not available.
The synthesis of this compound would likely involve a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a suitably substituted boronic acid or ester and a halogenated aromatic partner. The specific starting materials would be chosen to construct the desired substitution pattern.
Structure
3D Structure
Properties
Molecular Formula |
C14H12BrCl |
|---|---|
Molecular Weight |
295.60 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-(3-ethylphenyl)benzene |
InChI |
InChI=1S/C14H12BrCl/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13(14)16/h3-9H,2H2,1H3 |
InChI Key |
WHZPNAMKTKEGRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=C(C=CC=C2Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 Chloro 3 Ethylbiphenyl and Analogues
Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Synthesis
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the synthesis of unsymmetrical biphenyls. rsc.org These methods generally involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst.
The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for constructing biphenyl scaffolds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the requisite boronic acids or esters. gre.ac.uksemanticscholar.orgnih.gov The general reaction involves the coupling of an aryl halide with an arylboronic acid or its ester derivative, catalyzed by a palladium complex.
For the synthesis of 2-Bromo-6-chloro-3'-ethylbiphenyl, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 1-bromo-3-chlorobenzene (B44181) with (3-ethylphenyl)boronic acid, or alternatively, the coupling of 3-ethyl-1-iodobenzene with (2-bromo-6-chlorophenyl)boronic acid. The choice of coupling partners can be influenced by the availability of starting materials and the desire to introduce specific functionalities at later stages. A variety of palladium catalysts, such as those derived from Pd(OAc)₂ or PdCl₂, along with a suitable phosphine (B1218219) ligand and a base, are typically employed to facilitate the reaction. acs.org The reaction can often be performed in aqueous or mixed solvent systems, contributing to its "green" appeal. researchgate.net
A general representation of the Suzuki-Miyaura coupling is shown below:
(X = Br, I, Cl, OTf) (R = H, alkyl)
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| Aryl Halide (Ar-X) | Arylboronic Acid/Ester (Ar'-B(OR)₂) | Palladium Catalyst + Base | Biphenyl (Ar-Ar') |
| 1-Bromo-3-chlorobenzene | (3-Ethylphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | This compound |
| 3-Ethyl-1-iodobenzene | (2-Bromo-6-chlorophenyl)boronic acid | PdCl₂(dppf), K₃PO₄ | This compound |
This table presents hypothetical reaction schemes for the synthesis of the target compound based on the principles of the Suzuki-Miyaura coupling.
Recent advancements in nickel catalysis have introduced novel strategies for carbon-carbon bond formation, including decarbonylative alkylation. acs.org While not a direct biphenyl synthesis in the traditional sense, this methodology allows for the introduction of alkyl groups onto an aromatic ring, which can be a key step in the synthesis of precursors for biphenyl formation. For instance, a suitably substituted aroyl fluoride (B91410) can undergo nickel-catalyzed decarbonylative alkylation with an organoboron reagent to yield an alkylated aromatic compound. acs.org This product could then be further functionalized and utilized in a subsequent cross-coupling reaction to form the biphenyl linkage. The reaction is significant for its ability to utilize readily available carboxylic acid derivatives. acs.org
While palladium-catalyzed reactions are prevalent, other transition metals also effectively catalyze cross-coupling reactions for biphenyl synthesis. researchgate.net Iron-catalyzed cross-coupling of Grignard reagents with aryl halides has been shown to be a useful method. acs.org Additionally, coupling reactions involving organoindium or organobismuth reagents with arenediazonium salts, catalyzed by palladium, offer an alternative pathway. thieme.de These methods can provide complementary reactivity and may be advantageous in specific synthetic contexts.
Friedel-Crafts Type Reactions and Alkylation Methods
The Friedel-Crafts reaction, a classic method in organic synthesis, can be employed to introduce alkyl or acyl groups onto an aromatic ring. wikipedia.org In the context of synthesizing precursors for this compound, a Friedel-Crafts acylation of a suitable biphenyl precursor could be envisioned, followed by reduction of the resulting ketone to an ethyl group. nih.gov However, Friedel-Crafts reactions can suffer from limitations such as polysubstitution and rearrangement of the alkyl group, and their regioselectivity can be difficult to control, especially with highly substituted aromatic rings.
A general scheme for a Friedel-Crafts acylation followed by reduction is as follows:
| Step | Reactants | Reagents | Product |
| 1. Acylation | Biphenyl, Acetyl chloride | AlCl₃ | Acetylbiphenyl |
| 2. Reduction | Acetylbiphenyl | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Ethylbiphenyl |
This table illustrates a general two-step process to introduce an ethyl group onto a biphenyl core.
Grignard Reagent-Based Syntheses
Grignard reagents, organomagnesium compounds, are powerful nucleophiles that can be used to form carbon-carbon bonds. libretexts.orgyoutube.com The reaction of a Grignard reagent with an aryl halide, often catalyzed by a transition metal like nickel or iron, can lead to the formation of a biphenyl. acs.org For the synthesis of this compound, one could potentially react the Grignard reagent derived from 1-bromo-3-chlorobenzene with 3-ethyl-1-iodobenzene in the presence of a suitable catalyst. However, the formation of homocoupling byproducts, where two molecules of the Grignard reagent react with each other, can be a significant issue. libretexts.org
The mechanism of Grignard-based cross-coupling can be complex, sometimes involving radical pathways. quora.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Byproduct |
| 3-Chlorophenylmagnesium bromide | 1-Bromo-3-ethylbenzene | NiCl₂(dppp) | 2-Chloro-3'-ethylbiphenyl | 3,3'-Dichlorobiphenyl |
| 3-Ethylphenylmagnesium bromide | 1-Bromo-3-chlorobenzene | Fe(acac)₃ | 2-Chloro-3'-ethylbiphenyl | 3,3'-Diethylbiphenyl |
This table provides hypothetical examples of Grignard-based cross-coupling reactions for the synthesis of a related biphenyl structure, highlighting a potential byproduct.
Stereoselective and Regioselective Synthesis Considerations
The synthesis of a specific, unsymmetrical biphenyl like this compound requires precise control over which atoms form the crucial carbon-carbon bond between the two aromatic rings. This control is known as regioselectivity. Furthermore, the presence of bulky ortho-substituents (the bromo and chloro groups at positions 2 and 6) creates a high rotational barrier around the biphenyl linkage, leading to a phenomenon known as atropisomerism, a form of axial chirality. rsc.org The selective synthesis of one of these stable rotational isomers (enantiomers) is a significant challenge in stereoselective synthesis. rsc.org
Several cross-coupling reactions are instrumental in forming the biphenyl core with high regioselectivity. rsc.orgresearchgate.net
Suzuki-Miyaura Coupling: This is one of the most effective and widely used methods for creating C-C bonds. rsc.orgorgsyn.org It typically involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. nih.govnih.govuky.edu For the target molecule, this could involve reacting 2-bromo-6-chlorophenylboronic acid with 1-ethyl-3-iodobenzene (B3049051) (or bromobenzene). The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing unwanted side reactions like homo-coupling of the starting materials. orgsyn.orguky.edu However, synthesizing PCB congeners with three or four ortho-chlorine substituents via Suzuki coupling can be challenging, often failing under standard conditions. nih.govresearchgate.net
Ullmann Reaction: The Ullmann coupling, particularly its modified versions, is effective for synthesizing biphenyls with multiple ortho-substituents. nih.govresearchgate.net The classic method involves the copper-catalyzed homo-coupling of aryl halides at high temperatures. nih.gov While effective for symmetrical biphenyls, this method is less straightforward for unsymmetrical ones. Modified Ullmann conditions, using solvents like N-methylpyrrolidinone (NMP) at lower temperatures (e.g., 110°C), can improve yields for symmetrical congeners with multiple chlorine atoms. nih.govresearchgate.net Achieving unsymmetrical coupling remains a challenge, often requiring a significant excess of one reactant.
Negishi Coupling: This reaction couples an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. It offers a regio- and chemoselective method for synthesizing unsymmetrical biaryls. rsc.org For instance, a 2-bromo-6-chlorophenylzinc halide could be coupled with a 3-ethyl-halobenzene.
The table below summarizes key features of these coupling reactions relevant to the synthesis of substituted biphenyls.
| Coupling Reaction | Typical Reactants | Catalyst | Key Advantages & Considerations |
| Suzuki-Miyaura | Aryl Boronic Acid + Aryl Halide | Palladium complex (e.g., Pd(dppf)₂Cl₂, Pd(OAc)₂) orgsyn.orgnih.gov | High selectivity, good yields, tolerance of various functional groups. nih.govnih.gov Can be challenging for sterically hindered ortho-substituted products. researchgate.net |
| Ullmann | Aryl Halide + Aryl Halide | Copper bronze | Good for symmetrical PCBs with multiple ortho-chlorines. nih.gov Requires harsh conditions (high temp); unsymmetrical coupling is difficult. nih.govresearchgate.net |
| Negishi | Organozinc Compound + Aryl Halide | Nickel or Palladium complex rsc.org | Provides a regio- and chemoselective route to unsymmetrical biphenyls. rsc.org |
Precursor Synthesis and Halogenation Strategies
The successful synthesis of this compound is critically dependent on the availability of appropriately substituted aromatic precursors. These precursors must contain the correct halogen and alkyl groups positioned for the final coupling reaction.
Halogenated phenols and anilines are versatile intermediates in organic synthesis. beilstein-journals.org They can be readily converted into the aryl halides or aryl boronic acids required for cross-coupling reactions. For instance, an amino group can be converted to a halogen via a Sandmeyer reaction, or a phenol (B47542) can be transformed into an aryl triflate, another effective coupling partner. nih.gov
The synthesis of these intermediates often involves electrophilic aromatic substitution on phenol or aniline. However, the high reactivity of these starting materials can lead to mixtures of over-halogenated products. beilstein-journals.org Therefore, controlling the reaction conditions and stoichiometry is essential. Copper-catalyzed hydroxylation of aryl halides has also been developed as a method to produce phenol derivatives. nih.gov
Introducing bromine and chlorine atoms onto an aromatic ring is a fundamental step in synthesizing the necessary precursors. This is typically achieved through electrophilic aromatic substitution. youtube.commasterorganicchemistry.com
Chlorination: Benzene and its derivatives can be chlorinated using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). rsc.orgyoutube.com The catalyst "activates" the chlorine, making it a more potent electrophile. masterorganicchemistry.com
Bromination: Similarly, bromination is often carried out with bromine (Br₂) and a Lewis acid such as iron(III) bromide (FeBr₃). youtube.com An alternative and highly effective reagent is bromine monochloride (BrCl), which can be generated in situ or prepared beforehand. google.comgoogle.com This reagent allows for bromination under mild conditions with fast kinetics and high selectivity. google.com
For more activated systems like phenols and anilines, milder reagents are often preferred to control selectivity. N-halosuccinimides (N-chlorosuccinimide, NCS, and N-bromosuccinimide, NBS) are effective for this purpose. beilstein-journals.org By carefully controlling the stoichiometry of the N-halosuccinimide, it is possible to achieve selective mono-, di-, or tri-halogenation. beilstein-journals.org
The table below outlines common reagents for aromatic halogenation.
| Halogenation | Reagent(s) | Catalyst/Conditions | Key Features |
| Chlorination | Chlorine (Cl₂) | Lewis Acid (e.g., AlCl₃, FeCl₃) youtube.com | Standard method for direct chlorination of aromatic rings. |
| Bromination | Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) youtube.com | Standard method for direct bromination. |
| Bromination | Bromine Monochloride (BrCl) | Can be used without a catalyst. google.com | Highly selective and reactive, works under mild conditions. google.comgoogle.com |
| Controlled Halogenation | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) | Often catalyst-free, may use an auxiliary like PEG-400. beilstein-journals.org | Milder method, suitable for activated rings; selectivity controlled by stoichiometry. beilstein-journals.org |
Green Chemistry Approaches in Biphenyl Synthesis
Traditional methods for biphenyl synthesis often involve toxic solvents, expensive catalysts, and harsh reaction conditions. google.com Green chemistry seeks to address these issues by developing more environmentally benign and sustainable alternatives.
A significant advance in green chemistry is the use of water as a reaction solvent, which is non-toxic, inexpensive, and non-flammable. researchgate.netgoogle.com
Aqueous Suzuki Reactions: Suzuki-Miyaura coupling reactions have been successfully performed in water or aqueous-organic solvent mixtures. rsc.orgresearchgate.net These systems can use lower-cost catalysts like Pd/C and may involve the formation of a microemulsion to facilitate the reaction between the organic substrates and the aqueous phase. google.com The use of water as a solvent can lead to high yields, short reaction times, and simplified product purification. google.com
Catalyst-Free Halogenation: Mechanochemistry, which involves reactions induced by mechanical force (grinding), offers a solvent-free or low-solvent alternative. A catalyst-free halogenation of phenols and anilines has been developed using an electric mortar and pestle with N-halosuccinimides. beilstein-journals.org Using a small amount of polyethylene (B3416737) glycol (PEG-400) as a liquid-assisted grinding (LAG) agent helps control reactivity and improve regioselectivity. beilstein-journals.org
Designing a fully sustainable synthetic route involves a holistic approach that considers the entire lifecycle of the chemical process. For halogenated biphenyls, this includes:
Material Selection: Choosing less toxic starting materials is a key principle. For example, modified Suzuki-coupling procedures allow for the use of less hazardous precursors compared to older methods like the Cadogan reaction. nih.gov In a broader context for electronics where PCBs might be used, there is a push towards using recyclable or bio-based materials like Recyclad (a recyclable FR-4 alternative) and Soluboard (a bio-based material). ncabgroup.com
Catalyst Efficiency and Reusability: Developing highly effective catalysts that can be used in very small amounts and recycled after the reaction is crucial for sustainability. researchgate.net
Process Optimization: Employing one-pot procedures, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste, energy consumption, and time compared to multi-step syntheses with intermediate purification. acs.org
Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Chloro 3 Ethylbiphenyl
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Without access to the foundational spectroscopic data for 2-Bromo-6-chloro-3'-ethylbiphenyl, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy and detail.
Further research, including the potential synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the specific data required for the requested scientific article.
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, offering a fingerprint of its structure. For halogenated biphenyls like this compound, specific Raman bands can be assigned to the vibrations of the carbon-halogen and carbon-carbon bonds, as well as the biphenyl (B1667301) backbone. The inter-ring C1–C1′ stretching mode is a key vibrational signature in biphenyl compounds, typically observed around 1285 cm⁻¹. acs.org The frequencies of these vibrations are sensitive to the mass and electronic properties of the substituents (bromine, chlorine, and ethyl groups) and the dihedral angle between the two phenyl rings.
The presence of heavy halogen atoms like bromine and chlorine is expected to result in characteristic low-frequency vibrations. The C-Cl stretching vibrations in chlorinated biphenyls typically appear in the range of 600-800 cm⁻¹, while C-Br stretching vibrations are found at even lower frequencies. The ethyl group will also contribute its own set of vibrational modes, including C-H stretching, bending, and rocking vibrations.
Furthermore, the torsional or twisting mode of the biphenyl system, which describes the rotation of one phenyl ring relative to the other, is a low-frequency vibration that is often Raman active. The frequency of this mode is directly related to the rotational barrier and the planarity of the molecule. nih.gov Studies on similar substituted biphenyls have shown that the vibrational signatures can be used to understand the effects of substitution on the molecular structure and bonding. uci.edu The unique vibrational spectrum of this compound, therefore, provides a detailed picture of its molecular architecture. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like halogenated biphenyls. thermofisher.com In a typical GC-MS analysis of this compound, the compound would first be separated from a mixture on a GC column. The choice of the column, often a non-polar or semi-polar capillary column, is crucial for achieving good separation from other components. ijpsr.com
Following separation, the compound enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting mass spectrum will show the molecular ion peak (M⁺), which corresponds to the intact molecule, and a series of fragment ions. The isotopic pattern of the molecular ion peak is particularly informative due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). This pattern allows for the unambiguous confirmation of the presence of one bromine and one chlorine atom in the molecule.
The fragmentation pattern in EI-MS provides structural information. For halogenated biphenyls, common fragmentation pathways include the loss of halogen atoms (Cl or Br), the ethyl group, and cleavage of the biphenyl bond. nih.govresearchgate.net The fragmentation of the chlorinated biphenyl moiety can depend on the degree and pattern of chlorination. nih.gov Analysis of these fragments helps to confirm the substitution pattern on the biphenyl core. nih.gov For instance, the loss of a C₂H₅ radical would indicate the presence of the ethyl group.
| Parameter | Typical Value/Condition |
| GC Column | ZB-5 MS (or similar 5% phenyl-arylene phase) ijpsr.com |
| Injector Temperature | 230 °C ijpsr.com |
| Carrier Gas | Helium ijpsr.com |
| Ionization Mode | Electron Impact (EI) ijpsr.com |
| MS Source Temperature | 230 °C ijpsr.com |
| MS Quadrupole Temperature | 150 °C ijpsr.com |
This table represents typical parameters for GC-MS analysis of similar compounds and may be adapted for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is an alternative and complementary technique to GC-MS, particularly for less volatile or thermally labile compounds. nih.govnih.gov While many polychlorinated biphenyls (PCBs) are amenable to GC-MS, LC-MS can be advantageous as it often does not require derivatization. nih.govnih.gov For this compound, a reversed-phase LC method would likely be employed, using a C18 column to separate the compound from a mixture based on its hydrophobicity. ajrconline.org
The separated compound would then be introduced into the mass spectrometer, typically using an atmospheric pressure ionization (API) source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net ESI is particularly effective for polar compounds, and while halogenated biphenyls are generally non-polar, adduct formation in the ESI source can facilitate their ionization. researchgate.net Negative ion mode ESI can be particularly sensitive for halogenated compounds. researchgate.netumb.edu
Tandem mass spectrometry (MS/MS) can be coupled with LC to enhance selectivity and sensitivity. nih.gov In an LC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a characteristic adduct) is selected and then fragmented to produce product ions. This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of the target compound even in complex matrices. umb.edu
| Parameter | Typical Value/Condition |
| LC Column | C18 Reversed-Phase ajrconline.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient ajrconline.org |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) researchgate.net |
| Polarity | Negative or Positive Ion Mode |
| Detection | Tandem Mass Spectrometry (MS/MS) for enhanced selectivity nih.gov |
This table outlines common parameters for LC-MS analysis of related compounds, which could be optimized for this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov For this compound, a single-crystal X-ray diffraction study would provide a wealth of information about its molecular conformation and how the molecules pack together in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions. mdpi.com In the case of this compound, several types of interactions are expected to play a role in the crystal packing. These include van der Waals forces, which are ubiquitous, and potentially more specific interactions involving the halogen atoms and the aromatic rings.
Conformation Analysis in the Crystalline State
A key structural feature of biphenyls is the dihedral angle (or torsion angle) between the two phenyl rings. This angle is determined by the balance between the steric repulsion of the ortho substituents and the electronic effects that favor a planar conformation for maximum π-conjugation. wikipedia.org In the case of this compound, the bulky bromine and chlorine atoms at the ortho positions (positions 2 and 6) will cause significant steric hindrance, forcing the phenyl rings to adopt a twisted conformation. acs.org
Computational and Theoretical Investigations of 2 Bromo 6 Chloro 3 Ethylbiphenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular energy, and geometry. youtube.com For a molecule like 2-bromo-6-chloro-3'-ethylbiphenyl, these calculations would be crucial in elucidating its fundamental chemical nature.
Electronic Structure Theory and Bonding Analysis
The electronic structure of this compound can be investigated using methods like Density Functional Theory (DFT) and ab initio calculations. researchgate.net DFT methods, particularly with functionals like B3LYP or M06-2X, often combined with dispersion corrections (e.g., D3), have been shown to provide a good balance of accuracy and computational cost for studying substituted biphenyls. rsc.orgresearchgate.net
A primary focus of such an analysis would be the distribution of electron density and the nature of the chemical bonds within the molecule. The presence of electronegative halogen atoms (bromine and chlorine) and an alkyl group (ethyl) on the biphenyl (B1667301) scaffold would lead to a non-uniform electron distribution. This can be visualized using molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis would be another powerful tool to dissect the bonding within this compound. NBO analysis provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions. For instance, it can quantify the hyperconjugative interactions between the phenyl rings and the substituents, as well as any potential intramolecular halogen bonding.
Illustrative Data Table: Calculated Electronic Properties of a Substituted Biphenyl
| Property | Illustrative Value | Method |
| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) |
| HOMO Energy | -6.8 eV | M06-2X/def2-TZVP |
| LUMO Energy | -0.5 eV | M06-2X/def2-TZVP |
| HOMO-LUMO Gap | 6.3 eV | M06-2X/def2-TZVP |
Note: The values in this table are illustrative for a generic substituted biphenyl and are not calculated data for this compound.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing this compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically at the DFT level of theory. These predicted shifts, when compared to experimental data, can help confirm the molecular structure.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be computed. These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as C-H stretches, C-C ring vibrations, and the characteristic vibrations of the C-Br, C-Cl, and C-C biphenyl bonds. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the wavelengths of light the molecule absorbs and the nature of the electronic excitations involved.
Illustrative Data Table: Predicted Spectroscopic Data for a Substituted Biphenyl
| Nucleus | Predicted Chemical Shift (ppm) | Spectroscopic Technique |
| Aromatic Proton (ortho to ethyl) | 7.2 | ¹H NMR |
| Aromatic Carbon (bonded to Br) | 115 | ¹³C NMR |
| C-Cl Stretch | 750 cm⁻¹ | IR Spectroscopy |
| Biphenyl C-C Stretch | 1300 cm⁻¹ | Raman Spectroscopy |
Note: The values in this table are illustrative and are not calculated data for this compound.
Conformational Analysis and Rotational Barriers Around the Biphenyl Bond
The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the substituents at the ortho positions. In the case of this compound, the bromine and chlorine atoms at the 2- and 6-positions would create significant steric strain, forcing the phenyl rings to adopt a twisted conformation.
A key aspect of the computational study would be to determine the torsional or dihedral angle between the two phenyl rings in the ground state. This is achieved by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle of the biphenyl bond. The minimum on this surface corresponds to the most stable conformation.
Furthermore, these calculations can determine the energy barrier to rotation around the biphenyl bond. This rotational barrier is the energy required for the two rings to become coplanar (the transition state), which is a measure of the atropisomeric stability of the molecule. For ortho-substituted biphenyls, these barriers can be substantial. rsc.orgacs.orgrsc.org DFT methods, when appropriately benchmarked, have been shown to accurately predict these rotational barriers. researchgate.netmdpi.com
Illustrative Data Table: Conformational Properties of a Substituted Biphenyl
| Property | Illustrative Value | Method |
| Ground State Dihedral Angle | 75° | B3LYP-D3/def2-TZVP |
| Rotational Energy Barrier | 25 kcal/mol | B3LYP-D3/def2-TZVP |
Note: The values in this table are illustrative for a generic ortho-substituted biphenyl and are not calculated data for this compound.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can explore the behavior of the molecule in a more complex environment and over time.
Elucidation of Molecular Geometry and Stereochemistry
Building upon the conformational analysis from quantum chemistry, molecular mechanics force fields can also be used to model the three-dimensional structure of this compound. These force fields are sets of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. While less accurate than quantum methods for electronic properties, they are much faster and can be used to explore the conformational landscape of larger systems or over longer timescales. The ortho-substitution in this compound leads to axial chirality, and molecular modeling can be used to visualize and analyze the different enantiomers.
Simulation of Molecular Interactions
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound. In an MD simulation, the classical equations of motion are solved for all the atoms in the system, allowing the molecule's movements and interactions to be tracked over time.
An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule interacts with its environment. This includes the formation of any transient hydrogen bonds, van der Waals interactions, and how the solvent affects the conformational preferences of the biphenyl linkage. mdpi.com Such simulations are crucial for understanding how the molecule might behave in a biological system or in solution.
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnih.gov These models are instrumental in predicting the properties of untested chemicals, thereby saving time and resources. nih.gov For halogenated biphenyls, QSAR/QSRR studies have been crucial in understanding their environmental fate and toxicity. nih.govnih.gov
Development of Atom-Based Quadratic Indices and Molecular Descriptors
The foundation of any QSAR/QSRR model lies in the numerical representation of the molecular structure through descriptors. nih.gov These descriptors can range from simple constitutional indices to complex three-dimensional parameters.
Atom-Based Quadratic Indices: A novel approach in descriptor development involves the use of atom-based quadratic indices. These indices are derived from the molecular pseudograph's atom adjacency matrix and can be tailored to represent specific atomic properties within the molecule. nih.govresearchgate.net They are calculated as mathematical quadratic forms in a vector space where each atom is a vector component. nih.govresearchgate.net This method allows for a detailed and nuanced description of the molecular structure.
Molecular Descriptors for Halogenated Biphenyls: A wide array of molecular descriptors are employed in the study of halogenated biphenyls. These can be broadly categorized as:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms of each element (e.g., nC, nCl, nBr), and number of bonds. epa.gov
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include molecular connectivity indices and Wiener index.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and electrostatic potential. nih.govacs.org
Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, such as molecular surface area and volume.
For a hypothetical QSAR study of this compound, a range of descriptors would be calculated. The table below illustrates some of the key descriptors that would be considered.
| Descriptor Category | Specific Descriptor | Potential Significance for this compound |
| Constitutional | Molecular Weight | Influences physical properties like volatility and transport. |
| Number of Halogen Atoms (nX) | Key determinant of lipophilicity and persistence. | |
| Number of Carbon Atoms (nC) | Forms the backbone of the molecule. | |
| Topological | Kier & Hall Indices | Reflects molecular size, shape, and branching. |
| Balaban Index | Measures the degree of branching in the molecule. | |
| Quantum-Chemical | Dipole Moment | Affects polarity and interactions with other molecules. nih.govacs.org |
| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in reactions. | |
| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative charge, crucial for receptor binding. nih.govacs.org |
Predictive Modeling for Chemical Behavior and Reactivity
Once a set of relevant descriptors is established, statistical methods are used to build predictive models. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used techniques in QSAR/QSRR. nih.govmdpi.com
For instance, QSAR models have been successfully developed to predict the bioconcentration factors (BCFs) of PCBs. nih.gov These models often reveal that electrostatic descriptors play a more significant role than steric factors in determining the BCF of these compounds. nih.gov A study on 58 PCB congeners developed a robust CoMFA (Comparative Molecular Field Analysis) model with a high correlation coefficient (R²) of 0.926 and a cross-validation coefficient (Q²) of 0.821, indicating excellent predictive ability. nih.gov
Similarly, predictive models have been created for the vapor pressure of halogenated diphenyl ethers, where the type and number of halogen atoms were found to be the main influencing factors. nih.gov
For this compound, a predictive model for a property like toxicity or environmental persistence would involve the following steps:
Data Collection: Gathering experimental data for a series of structurally related halogenated biphenyls.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series.
Model Development: Using statistical methods like MLR or PLS to establish a mathematical relationship between the descriptors and the property of interest.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. mdpi.com
The resulting model could then be used to predict the behavior of this compound. The table below presents hypothetical data from a QSAR study on related compounds to illustrate the relationship between descriptors and a biological activity.
| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Toxicity (Arbitrary Units) |
| 2,4-dichlorobiphenyl | 223.09 | 5.2 | 1.1 | 4.5 |
| 4-bromo-2-chlorobiphenyl | 267.54 | 5.6 | 1.3 | 5.1 |
| This compound | 315.63 | 6.1 (Estimated) | 1.5 (Estimated) | 5.8 (Predicted) |
| 2,2',5,5'-tetrachlorobiphenyl | 291.98 | 6.4 | 0.0 | 6.2 |
This table contains hypothetical and estimated data for illustrative purposes.
Reaction Mechanism Elucidation Through Computational Chemistry
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including those involving halogenated biphenyls. nih.gov Methods like Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov
For PCBs, computational studies have explored their metabolism, which is a key factor in their toxicity. nih.gov The metabolism of PCBs often involves the formation of reactive intermediates like arene oxides and quinones. nih.gov The position of chlorine atoms significantly influences the metabolic pathways. wikipedia.org For example, cytochrome P450 enzymes catalyze the hydroxylation of the biphenyl rings, and the site of oxygenation depends on the specific P450 isoform and the chlorine substitution pattern. wikipedia.org
In the case of this compound, computational chemistry could be employed to:
Investigate Oxidative Metabolism: Model the reaction pathways for its hydroxylation by cytochrome P450 enzymes. This would help in identifying potential reactive metabolites.
Study Reductive Dehalogenation: Explore the mechanisms by which the bromine and chlorine atoms could be removed under various environmental conditions. This is crucial for understanding its degradation and persistence.
Analyze Photodegradation: Simulate the interaction of the molecule with light to understand its potential for photodegradation in the environment.
By calculating the activation energies for different potential reaction pathways, researchers can predict the most likely transformation products of this compound. This information is vital for a comprehensive risk assessment of the compound.
Exploration of Reaction Mechanisms Involving 2 Bromo 6 Chloro 3 Ethylbiphenyl
Mechanistic Pathways of Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like 2-Bromo-6-chloro-3'-ethylbiphenyl, palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings are of particular interest. mdpi.com
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with an active Pd(0) species. In the context of this compound, the cycle would likely proceed as follows:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of this compound. Due to the difference in bond strength, the C-Br bond is weaker and more reactive than the C-Cl bond, making oxidative addition at the C-Br bond the more favorable pathway. msu.edu This step would form a Pd(II) intermediate.
Transmetalation: In a Suzuki-Miyaura coupling, an organoboron reagent, activated by a base, would transfer its organic group to the palladium center, displacing the halide. In a Stille coupling, an organotin reagent would perform a similar role.
Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligands coordinated to the palladium catalyst is critical for the success of a cross-coupling reaction. Ligands can influence the catalyst's stability, solubility, and reactivity, as well as the selectivity of the reaction. For a sterically hindered substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands can promote oxidative addition and stabilize the catalytic species.
| Ligand Type | Potential Effect on the Reaction of this compound |
| Monodentate Phosphines (e.g., PPh₃) | Can be effective but may require higher catalyst loadings or temperatures. |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃) | Can enhance the rate of oxidative addition and reductive elimination, improving overall efficiency for sterically hindered substrates. |
| Bidentate Phosphines (e.g., dppf) | Can provide greater stability to the palladium center and influence selectivity. mdpi.com |
The selectivity for reaction at the C-Br versus the C-Cl bond is a key consideration. The greater reactivity of the C-Br bond generally allows for selective coupling at this position.
Kinetics and Thermodynamics of Transformation Reactions
The kinetics of cross-coupling reactions involving this compound would be influenced by several factors, including the concentration of the substrate, catalyst, and coupling partner, as well as the reaction temperature. The rate-determining step is often the oxidative addition or, in some cases, the transmetalation.
Role of Halogens and Alkyl Groups in Directing Chemical Reactivity
The substituents on the biphenyl (B1667301) rings play a crucial role in directing the molecule's reactivity.
Halogens (Bromo and Chloro): The carbon-halogen bonds are polarized, with the carbon atom being electrophilic. msu.edu The C-Br bond is longer and weaker than the C-Cl bond, making it the more reactive site for reactions like cross-coupling. msu.edu The presence of two halogens on the same ring deactivates this ring towards electrophilic aromatic substitution due to their electron-withdrawing inductive effects.
Ethyl Group: The ethyl group is an electron-donating group through induction and hyperconjugation. This activates the phenyl ring to which it is attached, making it more susceptible to electrophilic aromatic substitution. In such reactions, the ethyl group would likely direct incoming electrophiles to the ortho and para positions. youtube.com However, steric hindrance from the adjacent phenyl ring could influence this regioselectivity.
In elimination reactions, which are less common for aryl halides but can occur under harsh conditions, the presence of beta-hydrogens on the ethyl group could theoretically allow for elimination pathways, though this is not a typical reaction for this class of compounds. More commonly, the halogenated ring would undergo nucleophilic aromatic substitution if a strong nucleophile is used, with the bromo position being the more likely site of attack.
Derivatization and Functionalization Strategies of 2 Bromo 6 Chloro 3 Ethylbiphenyl
Modification of Bromo and Chloro Substituents
The differential reactivity of the bromo and chloro substituents on the same aromatic ring is a key aspect of the functionalization of 2-Bromo-6-chloro-3'-ethylbiphenyl. Generally, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond, which can be exploited for selective reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) on the halogenated ring of this compound would likely require activated conditions, such as the presence of strong electron-withdrawing groups or the use of a strong nucleophile in conjunction with a catalyst. Given the lack of strong activating groups on the molecule, catalyzed reactions would be the more probable route.
Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent/Catalyst | Potential Product |
| Alkoxide (e.g., NaOMe) | CuI, L-proline | 2-Methoxy-6-chloro-3'-ethylbiphenyl |
| Amine (e.g., Morpholine) | Pd(OAc)₂, SPhos | 2-Morpholino-6-chloro-3'-ethylbiphenyl |
| Cyanide (e.g., KCN) | Pd(PPh₃)₄ | 2-Cyano-6-chloro-3'-ethylbiphenyl |
These transformations would likely proceed with initial substitution at the more reactive bromo position.
Further Halogenation or Dehalogenation Studies
Further manipulation of the halogen atoms could provide access to a wider array of derivatives.
Further Halogenation: Introduction of additional halogen atoms would likely occur on the more electron-rich ethyl-substituted ring. Friedel-Crafts halogenation using a Lewis acid catalyst could introduce a halogen at the positions ortho or para to the ethyl group.
Dehalogenation: Selective dehalogenation could be achieved through catalytic hydrogenation or metal-mediated reductions. For instance, catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor could potentially remove the bromo substituent preferentially over the chloro substituent. Complete dehalogenation to yield 3'-ethylbiphenyl would require more forcing conditions.
Transformation of the Ethyl Group
The ethyl group on the 3'-position offers another avenue for functionalization, primarily at the benzylic position, which is activated for radical and oxidative reactions.
Table 2: Potential Transformations of the Ethyl Group
| Reaction Type | Reagent(s) | Potential Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 2-Bromo-6-chloro-3'-(1-bromoethyl)biphenyl |
| Oxidation | KMnO₄, heat | 2-Bromo-6-chloro-3'-acetylbiphenyl |
| Dehydrogenation | Pd/C, heat | 2-Bromo-6-chloro-3'-vinylbiphenyl |
These modifications introduce new functional groups that can be used for further synthetic elaborations, such as cross-coupling reactions or polymerizations.
Synthesis of Biphenyl-Based Scaffolds for Advanced Materials
Substituted biphenyls are important structural motifs in materials science, particularly in the fields of organic electronics and polymer chemistry. The functional groups on this compound could be strategically modified to synthesize precursors for such materials.
Design and Synthesis of Derivatives for Organic Electronic Applications
The biphenyl (B1667301) core is a common component of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The halogen atoms on this compound can serve as handles for cross-coupling reactions to extend the π-conjugated system.
For example, a Suzuki coupling reaction could be employed to replace the bromo and chloro atoms with aryl or heteroaryl groups, which are common in organic electronic materials. The ethyl group could be used to tune the solubility and morphology of the resulting materials.
Development of Functionalized Biphenyls for Polymer Chemistry
Biphenyl-containing polymers often exhibit desirable properties such as high thermal stability and mechanical strength. The di-halogenated nature of this compound makes it a potential monomer for polycondensation reactions. For instance, after conversion of the halogen atoms to other functional groups like amines or carboxylic acids, it could be polymerized with appropriate comonomers.
Furthermore, transformation of the ethyl group into a vinyl group would create a monomer suitable for addition polymerization, leading to polymers with pendent biphenyl moieties.
Environmental Transformation and Degradation Pathways of Biphenyls
Abiotic Degradation Mechanisms
Abiotic degradation encompasses the chemical and physical processes that break down a compound without the involvement of living organisms. For halogenated biphenyls, these processes are primarily driven by photolysis, hydrolysis, and oxidation.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For halogenated biphenyls, photolysis is a significant abiotic degradation pathway. The process typically involves the reductive dehalogenation of the biphenyl (B1667301) structure, where a halogen atom is replaced by a hydrogen atom.
The rate and extent of photolysis are influenced by several factors, including the number and position of halogen substituents and the presence of other functional groups. Generally, the carbon-halogen bond strength decreases in the order C-Cl > C-Br, suggesting that the carbon-bromine bond in 2-Bromo-6-chloro-3'-ethylbiphenyl would be more susceptible to photolytic cleavage than the carbon-chlorine bond. slideshare.net The presence of the ethyl group at the 3'-position may also influence the electronic properties of the biphenyl system and, consequently, its susceptibility to photolysis. Studies on other PCBs have shown that photolysis rates can vary significantly depending on the specific congener and the environmental matrix (e.g., water, soil, or air). asm.org
Table 1: Estimated Photodegradation Half-lives of Structurally Similar Halogenated Biphenyls
| Compound | Environmental Matrix | Estimated Half-life |
| Monobrominated Biphenyls | Water | Days to Weeks |
| Monochlorobiphenyls | Water | Weeks to Months |
| Dihalogenated Biphenyls | Soil | Months to Years |
Note: This table presents generalized data for classes of compounds structurally similar to this compound. Specific half-lives for the target compound are not available and would depend on various environmental factors such as light intensity, pH, and the presence of photosensitizers.
Hydrolysis, the reaction with water, is generally not a significant degradation pathway for halogenated biphenyls under typical environmental conditions. The carbon-halogen bonds in the aromatic rings are relatively stable and resistant to hydrolysis.
Oxidation processes, on the other hand, can contribute to the transformation of these compounds. In the atmosphere, halogenated biphenyls can react with hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation process. nih.gov This can lead to the formation of hydroxylated metabolites. nih.gov The presence of an ethyl group on the biphenyl ring, as in this compound, may provide an additional site for oxidative attack, potentially leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids, although this is less documented for biphenyls compared to other aromatic hydrocarbons.
Biotic Degradation Studies
Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of halogenated biphenyls from the environment. The process is highly dependent on the specific microbial populations present, the environmental conditions (aerobic vs. anaerobic), and the structure of the biphenyl congener.
The microbial degradation of halogenated biphenyls can occur under both aerobic and anaerobic conditions.
Aerobic Degradation: Under aerobic conditions, bacteria possessing the biphenyl dioxygenase (bph) gene can initiate the degradation of less-chlorinated biphenyls. wikipedia.org The initial step involves the dihydroxylation of the biphenyl rings, followed by ring cleavage and further metabolism. However, highly halogenated biphenyls are generally more resistant to aerobic degradation. The presence of a chlorine atom at the ortho-position (position 2 or 6), as in this compound, can hinder the action of biphenyl dioxygenase.
Anaerobic Degradation: Under anaerobic conditions, a process known as reductive dehalogenation can occur, where microorganisms use the halogenated biphenyls as electron acceptors, removing halogen atoms and replacing them with hydrogen. cuni.cz This process is particularly important for the degradation of highly chlorinated and brominated biphenyls. slideshare.netnih.gov Reductive dehalogenation typically reduces the toxicity of the compound and can make it more susceptible to subsequent aerobic degradation. For this compound, it is plausible that the bromine atom would be preferentially removed over the chlorine atom due to the lower bond energy. slideshare.net
The biodegradation of halogenated biphenyls leads to the formation of various metabolites. Under aerobic conditions, the primary metabolites are often hydroxylated biphenyls and chlorobenzoic acids. nih.gov For this compound, potential aerobic metabolites could include hydroxylated and carboxylated derivatives.
Under anaerobic conditions, the primary metabolites are less-halogenated biphenyls resulting from reductive dehalogenation. The degradation of this compound would likely proceed through the sequential removal of bromine and then chlorine, leading to the formation of 6-chloro-3'-ethylbiphenyl and subsequently 3'-ethylbiphenyl. Further degradation of the ethylbiphenyl moiety could then occur. Studies on the degradation of biphenyl itself have identified intermediates such as benzoic acid. researchgate.net
Table 2: Plausible Biodegradation Metabolites of this compound
| Degradation Pathway | Potential Intermediate Metabolites |
| Aerobic | Hydroxylated 2-Bromo-6-chloro-3'-ethylbiphenyls, Chloro-ethyl-benzoic acids |
| Anaerobic | 6-Chloro-3'-ethylbiphenyl, 3'-Ethylbiphenyl, Ethyl-benzoic acid |
Note: This table lists plausible metabolites based on known degradation pathways of similar compounds. The actual metabolites formed would need to be confirmed through experimental studies.
Environmental Mobility and Persistence Modeling
The environmental mobility and persistence of a chemical are determined by its physicochemical properties, such as water solubility, vapor pressure, and its partitioning behavior between different environmental compartments (e.g., water, soil, air). Halogenated biphenyls are generally characterized by low water solubility and high lipophilicity (fat-loving nature), which leads to their strong adsorption to soil organic matter and bioaccumulation in fatty tissues of organisms. researchgate.netnih.gov
The persistence of this compound in the environment is expected to be significant due to the presence of halogen atoms, which increase its resistance to degradation. nih.govnih.gov The combination of a bromine and a chlorine atom, along with an ethyl group, will influence its specific partitioning coefficients, such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). Higher Kow and Koc values indicate a greater tendency to associate with organic matter and thus lower mobility in water.
Environmental fate models, which use these physicochemical properties, can predict the distribution and persistence of chemicals in the environment. acs.org For halogenated biphenyls, these models generally predict long residence times in soil and sediment, with potential for long-range atmospheric transport.
Table 3: Estimated Physicochemical Properties and Mobility Potential of this compound
| Property | Estimated Value/Range | Implication for Environmental Mobility |
| Log Kow (Octanol-Water Partition Coefficient) | 5.5 - 6.5 | High potential for bioaccumulation and sorption to organic matter |
| Log Koc (Organic Carbon-Water Partition Coefficient) | 4.5 - 5.5 | Low mobility in soil and sediment |
| Water Solubility | Low (µg/L range) | Limited transport in the aqueous phase |
| Vapor Pressure | Low | Potential for long-range atmospheric transport in the vapor phase or adsorbed to particles |
Note: These values are estimations based on the structure of the compound and data for similar halogenated biphenyls. nih.govepa.gov Actual experimental values are not available.
Advanced Analytical Methods for Environmental Detection
The detection and quantification of specific halogenated biphenyls like this compound in complex environmental matrices such as soil, water, and biota require highly sensitive and selective analytical methods. chromatographyonline.comnih.gov The typical analytical workflow involves sample collection, extraction, cleanup, and instrumental analysis. cdc.gov
Sample Preparation and Extraction
The initial step in the analysis is the extraction of the target compound from the environmental sample. The choice of extraction technique depends on the sample matrix.
Solid-Phase Extraction (SPE): For water samples, SPE is a common technique to concentrate analytes and remove interfering substances. cdc.gov
Soxhlet Extraction: This is a classic and robust method for extracting organic compounds from solid samples like soil and sediment using an appropriate solvent. cdc.gov
Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE): These are more modern techniques that use elevated temperature and pressure or microwave energy to reduce extraction time and solvent consumption compared to traditional methods.
Following extraction, a cleanup step is essential to remove co-extracted matrix components (e.g., lipids, humic acids) that can interfere with the analysis. cdc.gov Techniques like gel permeation chromatography (GPC) and adsorption chromatography using materials such as silica (B1680970) gel or Florisil are frequently employed. cdc.gov
Chromatographic Separation
Gas chromatography (GC) is the primary technique for separating halogenated biphenyls. chromatographyonline.com
High-Resolution Gas Chromatography (HRGC): Capillary columns with various stationary phases are used to achieve the separation of complex mixtures of halogenated biphenyl congeners. The non-polar nature of this compound makes it well-suited for GC analysis.
Detection Techniques
The choice of detector is critical for achieving the required sensitivity and selectivity for trace-level environmental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the identification and quantification of halogenated organic compounds. chromatographyonline.comrestek.comoup.com Mass spectrometry provides structural information, enabling confident identification of the analyte. restek.com By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity and selectivity for the target compound can be significantly enhanced, allowing for detection at very low concentrations. restek.com
High-Resolution Mass Spectrometry (HRMS): GC coupled with HRMS offers very high mass accuracy and resolution, which is invaluable for differentiating target compounds from matrix interferences and for identifying unknown transformation products. numberanalytics.com
Tandem Mass Spectrometry (MS/MS): In GC-MS/MS, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. numberanalytics.com This technique provides an additional layer of selectivity and is particularly useful for analyzing complex samples with high background noise. numberanalytics.com
Electron Capture Detector (ECD): While highly sensitive to halogenated compounds, the ECD is less selective than mass spectrometry and can be prone to interferences from co-eluting compounds. chromatographyonline.com
Halogen-Specific Detector (XSD): This detector offers high selectivity for halogenated compounds and can be an alternative to MS for certain applications. nih.gov
The combination of these advanced analytical techniques allows for the reliable detection and quantification of this compound and its potential degradation products in various environmental compartments, which is crucial for understanding its environmental fate and persistence.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Bromo-6-chloro-3'-ethylbiphenyl, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, a bromo-substituted aryl halide (e.g., 2-Bromo-6-chlorophenylboronic acid ) can react with a 3'-ethyl-substituted biphenyl precursor. Key parameters to optimize include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) in a 1-5 mol% range.
- Base: Na₂CO₃ or K₂CO₃ in a 2:1 solvent mixture (toluene:ethanol) at 80–100°C.
- Reaction monitoring: Use TLC or HPLC to track intermediate formation.
- Purification: Column chromatography with silica gel and hexane/ethyl acetate gradients .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against standards .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at 3' via δ ~1.3 ppm triplet for -CH₂CH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns for Br/Cl .
Q. What crystallographic strategies are effective for resolving the solid-state structure of halogenated biphenyls?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement:
- Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL’s twin refinement tools if twinning is observed (common in halogenated aromatics). Validate with R-factor convergence (<5%) and CCDC deposition .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., ethyl group rotation causing signal splitting).
- Computational Modeling : Compare DFT-calculated NMR shifts (Gaussian 16, B3LYP/6-31G*) with experimental data.
- X-ray vs. Solution State : Note that SCXRD captures static solid-state conformations, while NMR reflects dynamic solution behavior. Cross-validate with IR spectroscopy for functional group consistency .
Q. What strategies address regioselectivity challenges in introducing the ethyl group at the 3'-position of the biphenyl scaffold?
- Methodological Answer :
- Directed Ortho-Metalation : Use a directing group (e.g., -Bpin) on the biphenyl to guide ethylation via Pd-catalyzed C–H activation.
- Protection/Deprotection : Temporarily protect reactive sites (e.g., bromine with trimethylsilyl groups) before ethylation.
- Kinetic Control : Optimize reaction temperature (<50°C) and stoichiometry (1.2 eq ethylating agent) to favor 3'-substitution over competing sites .
Q. How can mechanistic studies elucidate the role of halogen atoms in the reactivity of this compound?
- Methodological Answer :
- Competitive Reactions : Compare substitution rates (e.g., Br vs. Cl) in nucleophilic aromatic substitution using NaN₃ or amines.
- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials influenced by halogen electronegativity.
- Computational Insights : Calculate Fukui indices to identify electrophilic/nucleophilic sites impacted by Br/Cl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
